2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
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Overview
Description
2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of brominated phenoxy and oxazolo-pyridine moieties, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, starting with the bromination of 2,4-dibromo-6-methylphenol. This intermediate is then reacted with 2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atoms in the phenoxy ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce dehalogenated derivatives .
Scientific Research Applications
2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dibromo-6-methylphenoxy)acetic acid
- 2,4-dibromo-6-isopropyl-3-methylphenol
- 2,6-dibromo-4-methylaniline
Uniqueness
What sets 2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide apart from similar compounds is its unique combination of brominated phenoxy and oxazolo-pyridine moieties. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C22H17Br2N3O3 |
---|---|
Molecular Weight |
531.2 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H17Br2N3O3/c1-12-5-6-14(22-27-21-18(30-22)4-3-7-25-21)9-17(12)26-19(28)11-29-20-13(2)8-15(23)10-16(20)24/h3-10H,11H2,1-2H3,(H,26,28) |
InChI Key |
PPCCLJZWTUJZIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=C(C=C(C=C4C)Br)Br |
Origin of Product |
United States |
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